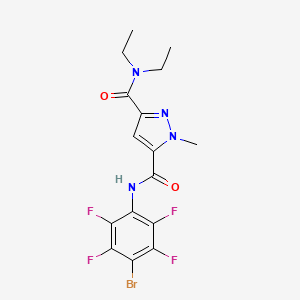
N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide
説明
The chemical compound "N5-(4-bromo-2,3,5,6-tetrafluorophenyl)-N3,N3-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide" represents a structurally complex molecule, likely of interest due to its unique arrangement of functional groups and potential for biological activity. The compound belongs to the pyrazole class, which is known for its versatility in medicinal chemistry due to the pyrazole core's ability to interact with various biological targets.
Synthesis Analysis
While specific synthesis routes for the compound are not readily available, the general approach to synthesizing pyrazole derivatives typically involves the construction of the pyrazole ring through cyclocondensation reactions. For example, a closely related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide (Anuradha et al., 2014).
科学的研究の応用
Synthesis and Computational Applications
A study focused on synthesizing pyrazole-thiophene-based amide derivatives, which involved different methodologies for obtaining high yields of the compounds. The synthesized compounds were further subjected to Suzuki–Miyaura cross-coupling, yielding derivatives with moderate to good yields. The study extensively used Density Functional Theory (DFT) calculations to investigate the electronic structure of the synthesized compounds and compute their Nuclear Magnetic Resonance (NMR) data, which showed significant agreement with experimental results. The non-linear optical (NLO) properties of the compounds were also evaluated, revealing that one of the compounds exhibited superior NLO response compared to others in the series. This research highlights the synthesis process's efficiency and the potential application of such compounds in materials science, especially in developing materials with desirable electronic and optical properties (Kanwal et al., 2022).
Antifungal and Antimicrobial Activity
Another study involved the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against several phytopathogenic fungi. The results showed that these compounds displayed moderate to excellent antifungal activities, with one particular compound outperforming the standard fungicide boscalid. This research indicates the potential of pyrazole derivatives in developing new antifungal agents for agricultural applications (Du et al., 2015).
Antibacterial Activity
A different study synthesized a series of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamides, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. One of the synthesized compounds, [18F]NIDA-42033, was identified as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This application suggests the compound's relevance in neuroscientific research and drug development (Katoch-Rouse & Horti, 2003).
特性
IUPAC Name |
5-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF4N4O2/c1-4-25(5-2)16(27)7-6-8(24(3)23-7)15(26)22-14-12(20)10(18)9(17)11(19)13(14)21/h6H,4-5H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTMJZLDIOZFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



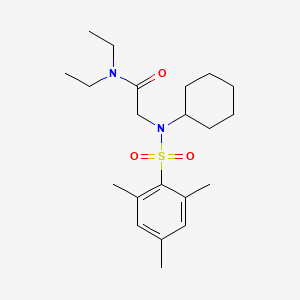
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
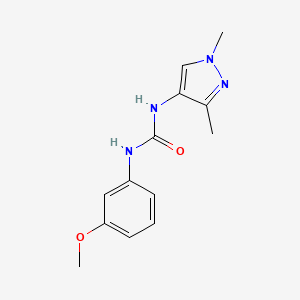
![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)
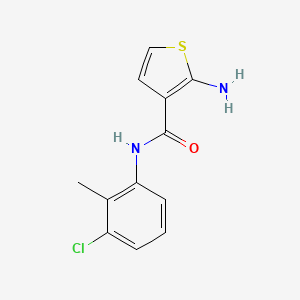
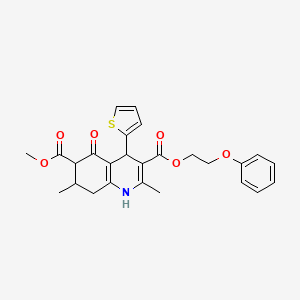
![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)
![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)